2,7-Dimethyl-2,6-octadiene

Description

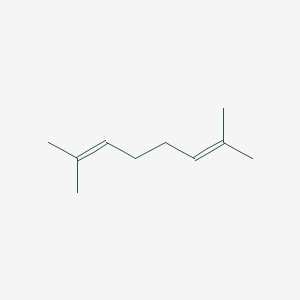

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOPUECGKNQIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333960 | |

| Record name | 2,7-Dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16736-42-8 | |

| Record name | 2,7-Dimethyl-2,6-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,7-Dimethyl-2,6-octadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,7-dimethyl-2,6-octadiene, a valuable acyclic monoterpene. The document details two primary synthetic pathways, including experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a hydrocarbon belonging to the class of monoterpenes. Its structure is characterized by an eight-carbon chain with double bonds at the second and sixth positions and methyl groups at the second and seventh positions. This compound serves as a key intermediate in the synthesis of various more complex molecules and is of interest to researchers in fields such as natural product synthesis and the development of novel fragrance compounds. This guide will focus on two robust and well-established methods for its preparation: the dehydration of 2,7-dimethyloctane-2,7-diol and the Wittig olefination of 6-methyl-5-hepten-2-one (B42903).

Synthetic Pathway 1: Dehydration of 2,7-Dimethyloctane-2,7-diol

A common and effective method for the synthesis of alkenes is the dehydration of alcohols. In the case of this compound, the corresponding precursor is 2,7-dimethyloctane-2,7-diol. This pathway involves two main stages: the synthesis of the diol via a Grignard reaction, followed by its acid-catalyzed dehydration.

Step 1: Synthesis of 2,7-Dimethyloctane-2,7-diol via Grignard Reaction

The synthesis of the tertiary diol, 2,7-dimethyloctane-2,7-diol, can be achieved through the reaction of a suitable ester, such as ethyl levulinate (ethyl 4-oxopentanoate), with an excess of a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbons of both the ketone and the ester functionalities of the starting material.

Experimental Protocol: Synthesis of 2,7-Dimethyloctane-2,7-diol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent: A solution of methylmagnesium bromide (3.0 M in diethyl ether) is charged into the flask.

-

Addition of Ester: A solution of ethyl levulinate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diol. The product can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | Ethyl Levulinate |

| Reagent | Methylmagnesium Bromide (3 eq.) |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Workup | Saturated aq. NH₄Cl |

| Typical Yield | 75-85% |

Table 1: Typical reaction parameters for the synthesis of 2,7-dimethyloctane-2,7-diol.

Step 2: Dehydration of 2,7-Dimethyloctane-2,7-diol

The synthesized diol is then subjected to dehydration using an acid catalyst to form the desired diene. Common catalysts for this transformation include strong acids such as sulfuric acid or phosphoric acid, or acidic solids like alumina (B75360) at high temperatures. The reaction proceeds via an E1 elimination mechanism involving the formation of a carbocation intermediate. Due to the tertiary nature of the alcohols, carbocation formation is relatively facile.

Experimental Protocol: Dehydration of 2,7-Dimethyloctane-2,7-diol

-

Reaction Setup: A round-bottom flask is equipped with a distillation apparatus.

-

Reagents: 2,7-Dimethyloctane-2,7-diol is mixed with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Reaction: The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed. This is advantageous as it drives the equilibrium towards the product side.

-

Purification: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, and the final product is purified by fractional distillation.

| Parameter | Value |

| Starting Material | 2,7-Dimethyloctane-2,7-diol |

| Catalyst | Conc. H₂SO₄ or H₃PO₄ |

| Reaction Temperature | 150-180 °C |

| Purification | Distillation |

| Typical Yield | 60-70% |

Table 2: Typical reaction parameters for the dehydration of 2,7-dimethyloctane-2,7-diol.

Synthetic Pathway 2: Wittig Reaction of 6-Methyl-5-hepten-2-one

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium (B103445) ylide. To synthesize this compound, 6-methyl-5-hepten-2-one is reacted with isopropylidenetriphenylphosphorane. This pathway involves the preparation of the Wittig reagent followed by the olefination reaction.

Step 1: Preparation of the Wittig Reagent (Isopropylidenetriphenylphosphorane)

The Wittig reagent is typically prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base to generate the ylide. For the synthesis of isopropylidenetriphenylphosphorane, 2-bromopropane (B125204) is used as the alkyl halide.

"2,7-Dimethyl-2,6-octadiene chemical properties"

An In-depth Technical Guide on the Chemical Properties of 2,7-Dimethyl-2,6-octadiene

Introduction

This compound is an acyclic monoterpene, a member of the diverse family of isoprenoids. As a diolefin, its structure is characterized by an eight-carbon chain with two double bonds and methyl group substitutions. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and characteristic reactivity, tailored for researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][2][3] |

| Molecular Weight | 138.25 g/mol | [1][3] |

| CAS Registry Number | 16736-42-8 | [1][2][3] |

| IUPAC Name | 2,7-dimethylocta-2,6-diene | [3] |

| Density | 0.785 g/cm³ | [1] |

| Boiling Point | 167.1 ± 10.0 °C at 760 mmHg | [4] |

| Melting Point | -74 °C | [1] |

| Refractive Index | 1.448 | [1] |

| Water Solubility | 1.51 mg/L at 25 °C (estimated) | [5] |

| Flash Point | 43.9 ± 13.8 °C | [4] |

| InChIKey | PSOPUECGKNQIPH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC(=CCCC=C(C)C)C | [1][3] |

Reactivity Profile: Acid-Catalyzed Cyclization

A characteristic reaction of this compound is its intramolecular cyclization under acidic conditions, such as in the presence of phosphoric acid. This reaction proceeds via protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the second double bond, leading to the formation of a cyclic product.[6][7]

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocols

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used for identification. The NIST WebBook provides mass spectral data for this compound, showing characteristic fragmentation patterns.[2][3] The most abundant peaks are observed at m/z values of 69, 41, and 70.[3]

-

Methodology: A sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from a mixture. The molecules are ionized by an electron beam (typically at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the position of the double bonds. While specific spectra for the title compound are not detailed in the provided results, the synthesis of related compounds, such as (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, utilized ¹H NMR (300MHz, in CDCl₃ or CCl₄ with TMS as standard) for structural assignment.[8]

Synthesis of Related Monoterpenoids

While direct synthesis protocols for this compound were not found, methodologies for synthesizing its functionalized derivatives have been reported, often employing microwave-assisted organic synthesis for efficiency and sustainability.

-

Example: Synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-dienoic acid

-

Oxidation: Linalool is oxidized using selenium dioxide (SeO₂) and tert-Butyl hydroperoxide (t-BuOOH) over a silica (B1680970) support under microwave irradiation (e.g., 640 W for 10 minutes) to yield (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal.[8]

-

Further Oxidation: The resulting dienal is then converted to the target carboxylic acid using silica-supported chromium trioxide, again under microwave irradiation.[8]

-

This workflow demonstrates modern techniques applicable to the synthesis and modification of this class of terpenes.

Caption: Microwave-assisted synthesis workflow for a related monoterpenoid.

Safety and Handling

-

Working in a well-ventilated area or fume hood.

-

Keeping the compound away from heat, sparks, and open flames.

-

Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

A safety data sheet for the structurally related 1,7-octadiene (B165261) indicates high flammability and a risk of being fatal if swallowed and entering the airways, highlighting the need for caution with similar compounds.[9]

Conclusion

This compound is a monoterpene with well-defined physical properties. Its chemical reactivity is dominated by its two double bonds, which readily undergo acid-catalyzed intramolecular cyclization. The experimental protocols for its analysis and the synthesis of related compounds are well-established, employing standard spectroscopic and modern synthetic techniques. This guide provides foundational data essential for professionals engaged in chemical research and development.

References

- 1. This compound [stenutz.eu]

- 2. 2,6-Octadiene, 2,7-dimethyl- [webbook.nist.gov]

- 3. This compound | C10H18 | CID 519299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:16736-42-8 | Chemsrc [chemsrc.com]

- 5. This compound, 16736-42-8 [thegoodscentscompany.com]

- 6. chegg.com [chegg.com]

- 7. The major product 'A' of the following given reaction has _____ sp2 hybridized carbon atoms.2,7 – Dimethyl 2, 6 – octadiene →H+A(Major) [infinitylearn.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Physical Properties of 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-2,6-octadiene (CAS No: 16736-42-8) is an unsaturated hydrocarbon with the molecular formula C10H18.[1] As an isomer of other well-known terpene-like compounds, understanding its physical properties is crucial for its application in various fields, including chemical synthesis and as a potential building block in drug development. This guide provides a detailed overview of its key physical characteristics, standardized experimental protocols for their determination, and a visualization of a relevant chemical transformation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C10H18 | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][2][3] |

| Density | 0.766 - 0.8 g/cm³ at 20°C | [3][4][5] |

| Boiling Point | 164 - 167.1 °C at 760 mmHg | [3][4] |

| Melting Point | -74 to -15 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.446 - 1.448 | [4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [7][8][9] |

| Vapor Pressure | 2.3 ± 0.1 mmHg at 25°C | [3] |

| Flash Point | 43.9 ± 13.8 °C | [3] |

| LogP (Octanol/Water) | 4.95 | [3] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Micro Method)

The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[8]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Rubber band or thread for attachment

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the fusion tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end down.

-

The fusion tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The entire assembly is immersed in a heating bath (an oil bath is suitable for the expected boiling point).[3]

-

The bath is heated gently and continuously. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature has slightly surpassed the boiling point.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[8] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[8]

Determination of Density

For a volatile liquid such as this compound, the density can be determined gravimetrically.

Apparatus:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer (with its stopper) is weighed accurately on an analytical balance.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is reweighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[11]

-

To minimize errors from volatility, all measurements should be performed promptly, and the pycnometer should be stoppered whenever possible.[12] The determination should be carried out at a constant, recorded temperature.

Determination of Refractive Index

The refractive index is a characteristic property of a liquid and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Acetone or ethanol (B145695) for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone) and allowed to dry completely.[13]

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.[13]

-

The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature, typically 20°C.[14]

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.[13]

-

The refractive index value is read from the instrument's scale. The temperature at which the measurement was taken should always be recorded.[15]

Relevant Chemical Pathways

While this compound is not involved in known biological signaling pathways, its diene structure makes it susceptible to various chemical transformations. One such reaction is acid-catalyzed intramolecular cyclization.

Acid-Catalyzed Cyclization of this compound

Treatment of this compound with an acid, such as phosphoric acid, can initiate an intramolecular reaction to form a cyclic compound. The mechanism involves the protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the second double bond, leading to the formation of a six-membered ring.

Caption: Acid-catalyzed intramolecular cyclization of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. ivypanda.com [ivypanda.com]

- 3. tutorsglobe.com [tutorsglobe.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. saltise.ca [saltise.ca]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. math.answers.com [math.answers.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. faculty.weber.edu [faculty.weber.edu]

An In-depth Technical Guide to the Structural Isomers of 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 2,7-dimethyl-2,6-octadiene, a monoterpene of interest in various fields of chemical research. The document details the physicochemical properties of its geometric isomers, outlines experimental protocols for their synthesis and analysis, and presents visual representations of isomer classification and analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of terpenoids.

Introduction

This compound is a C10H18 acyclic monoterpene. Its structure, characterized by two double bonds and two methyl groups at positions 2 and 7 of an octadiene chain, allows for the existence of several structural isomers. These include positional isomers, where the location of the double bonds or methyl groups differs, and geometric isomers (cis/trans or E/Z), which arise from the restricted rotation around the double bonds. The specific isomeric form of the molecule can significantly influence its physical, chemical, and biological properties. Therefore, a clear understanding of these isomers and reliable methods for their synthesis and characterization are crucial for research and development.

Isomer Classification

The primary isomers of this compound are the geometric isomers arising from the substitution pattern around the double bond at position 6. The double bond at position 2 is tetrasubstituted and thus does not exhibit E/Z isomerism.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the available data does not specify the isomeric composition and is likely representative of a mixture. Where data for specific isomers is not available, the general data is provided.

| Property | (E)-2,7-Dimethyl-2,6-octadiene | (Z)-2,7-Dimethyl-2,6-octadiene | General/Unspecified Isomer |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol | 138.25 g/mol | 138.25 g/mol [1] |

| CAS Number | Not specified | Not specified | 16736-42-8[1] |

| Boiling Point | Not specified | Not specified | 164-167.1 °C[1][2], 229-230 °C[3] |

| Melting Point | Not specified | Not specified | -74 °C[1], -15 °C[2] |

| Density | Not specified | Not specified | 0.785 g/mL[1], 0.8 g/cm³[2] |

| Refractive Index | Not specified | Not specified | 1.447-1.448[1][2] |

Experimental Protocols

Synthesis

A common and effective method for the synthesis of alkenes with control over stereochemistry is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a suitable retrosynthetic analysis would involve the reaction of a C7 phosphonium (B103445) ylide with a C3 ketone.

Protocol: Synthesis of (E/Z)-2,7-Dimethyl-2,6-octadiene via Wittig Reaction

-

Preparation of the Phosphonium Salt:

-

React 5-bromo-2-methyl-2-pentene (B1266619) with triphenylphosphine (B44618) in a suitable solvent such as toluene (B28343) or acetonitrile.

-

Heat the mixture under reflux for several hours to form the corresponding phosphonium bromide salt.

-

Cool the reaction mixture and collect the precipitated salt by filtration. Wash with a non-polar solvent like diethyl ether and dry under vacuum.

-

-

Ylide Formation:

-

Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

To the solution of the ylide, add acetone (B3395972) dropwise at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired alkene isomers and triphenylphosphine oxide as a byproduct. Purify the product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or petroleum ether). The E and Z isomers may be separable by careful chromatography.

-

Analysis and Isomer Separation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like terpene isomers.

Protocol: GC-MS Analysis of this compound Isomers

-

Sample Preparation:

-

Prepare a dilute solution of the synthesized or extracted this compound isomer mixture in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

Oven Temperature Program: Start with a low initial oven temperature (e.g., 50-60 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250-280 °C) to elute the compounds. The different boiling points and interactions with the stationary phase will lead to the separation of the isomers.

-

Mass Spectrometer: The eluting compounds are transferred to the mass spectrometer, which is typically operated in electron ionization (EI) mode. The MS will fragment the molecules, and the resulting mass spectrum serves as a fingerprint for identification by comparison with spectral libraries (e.g., NIST).

-

-

Data Analysis:

-

The retention time of each peak in the chromatogram is used for preliminary identification, as E and Z isomers often have slightly different retention times.

-

The mass spectrum of each peak is compared with a reference library for positive identification.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry in isomers.

Protocol: NMR Analysis of this compound Isomers

-

Sample Preparation:

-

Dissolve a sufficient amount of the purified isomer (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly diagnostic for distinguishing between E and Z isomers.

-

Expected Signals:

-

The olefinic proton at C6 will show a different chemical shift and coupling pattern depending on the stereochemistry.

-

In the (E)-isomer, the substituents across the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. This difference in the spatial arrangement affects the magnetic environment of the nearby protons, leading to distinct chemical shifts.

-

The allylic protons will also exhibit characteristic chemical shifts and couplings.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum. The chemical shifts of the vinylic and allylic carbons are sensitive to the stereochemistry of the double bond.

-

Expected Signals:

-

The chemical shifts of the methyl carbon at C7 and the carbons of the main chain adjacent to the C6=C7 double bond will differ between the (E) and (Z) isomers due to steric effects (the γ-gauche effect). Typically, a carbon in a sterically compressed environment (as in the Z-isomer) will be shielded and appear at a higher field (lower ppm value) compared to its counterpart in the less sterically hindered E-isomer.

-

-

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of the structural isomers of this compound.

Conclusion

This technical guide has provided a detailed overview of the structural isomers of this compound, with a focus on their physicochemical properties and the experimental methodologies for their synthesis and characterization. The provided protocols for the Wittig reaction, GC-MS, and NMR analysis offer a solid foundation for researchers working with these and similar terpene compounds. The clear presentation of data and workflows is intended to facilitate a deeper understanding and more efficient investigation of these molecules in various scientific and industrial applications. Further research to obtain and report the specific properties of the pure (E) and (Z) isomers is highly encouraged to complete the data in this field.

References

Natural Sources of 2,7-Dimethyl-2,6-octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the irregular monoterpene 2,7-Dimethyl-2,6-octadiene. The information is compiled from publicly available scientific databases and literature. This document details the known botanical origins, proposed biosynthetic pathways, and generalized experimental protocols for the extraction and identification of this compound.

Introduction

This compound is a C10 isoprenoid compound belonging to the class of irregular monoterpenes. Unlike regular monoterpenes, which are formed by the head-to-tail linkage of two isoprene (B109036) units, irregular monoterpenes exhibit non-canonical arrangements. These compounds are of interest to researchers for their potential biological activities and as synthons in drug development. This guide focuses on the natural occurrences of this compound and its isomers.

Natural Occurrence

This compound and its isomers have been reported in a limited number of plant species. The primary sources identified in chemical databases are summarized below. It is important to note that while these sources are listed, detailed quantitative data in peer-reviewed literature is scarce.

Data on Natural Sources

| Compound Name | CAS Number | Natural Source(s) | Plant Part(s) | Quantitative Data |

| This compound | 16736-42-8 | Solanum lycopersicum (Tomato)[1] | Not specified | Not available in cited literature |

| (6E)-2,6-dimethyl-2,6-octadiene | 2792-39-4 | Camellia sinensis (Tea) | Not specified | Not available in cited literature |

| (6E)-2,6-dimethyl-2,6-octadiene | 2792-39-4 | Magnolia sieboldii | Not specified | Not available in cited literature |

| (6E)-2,6-dimethyl-2,6-octadiene | 2792-39-4 | Zingiber officinale (Ginger) | Not specified | Not available in cited literature |

Biosynthesis of Irregular Monoterpenes

The biosynthesis of irregular monoterpenes, such as this compound, deviates from the typical terpene synthesis pathway. Instead of the head-to-tail condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), irregular monoterpenes are often formed through alternative enzymatic reactions. The proposed pathway involves the non-head-to-tail coupling of two DMAPP units.

References

Technical Guide: 2,7-Dimethyl-2,6-octadiene (CAS: 16736-42-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2,7-dimethyl-2,6-octadiene (CAS Number 16736-42-8), a terpene hydrocarbon. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents relevant biological activity information. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical and Toxicological Data

The properties of this compound are summarized in the tables below. It is important to note that toxicological data is based on a structurally related compound and should be considered indicative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| CAS Number | 16736-42-8 | [1][2] |

| Density | 0.8 g/cm³ at 20 °C | [3] |

| Boiling Point | 167.1 ± 10.0 °C at 760 mmHg | |

| Melting Point | -15 °C | |

| Flash Point | 43.9 ± 13.8 °C | |

| Refractive Index (n20/D) | 1.474 (lit.) | [3] |

| Water Solubility | Practically insoluble | |

| Vapor Density | 5.31 (vs air) |

Table 2: Spectral Data Summary

| Spectrum Type | Data | Reference |

| Mass Spectrum (EI) | Major fragments observed. | [4] |

| ¹³C NMR | Characterization confirmed by ¹³C NMR spectroscopy. | [5] |

Table 3: Toxicological Data (Analog: Citral, 3,7-dimethyl-2,6-octadienal)

| Test | Species | Route | Value | Remarks | Reference |

| LD50 | Rat (male and female) | Oral | 6,800 mg/kg | The value is given in analogy to citral. | |

| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | The value is given in analogy to citral. |

Experimental Protocols

Synthesis of this compound from Isoprene

This protocol is adapted from the synthesis described by Barton et al. (1983).[5]

Materials:

-

Isoprene (2-methyl-1,3-butadiene)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium metal, powdered

-

Water, deionized

-

Hydrochloric acid, dilute solution

Equipment:

-

200 mL glass reactor with a cooling system

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 200 mL glass reactor, combine equimolar quantities of powdered sodium, 7.5 g of isoprene, and dicyclohexylamine in a thirteenfold excess of anhydrous tetrahydrofuran.

-

Cool the reaction mixture to 5°C using an external cooling bath.

-

Stir the mixture vigorously. The reaction is initiated by the transfer of sodium from the solid phase into the solution, which is indicated by the formation of a brown-red color.

-

Allow the reaction to proceed for 80 minutes at 5°C.

-

After 80 minutes, quench the reaction by the careful addition of 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Purify the crude product by distillation. Collect the fraction boiling at 167-170°C.

-

Characterize the final product by mass spectrometry and ¹³C NMR spectroscopy to confirm the structure of this compound.[5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, a structurally similar compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), has demonstrated antitumor effects in hepatocellular carcinoma cells. The proposed mechanism involves the induction of apoptosis via the MAPK signaling pathway.[6]

Proposed Antitumor Signaling Pathway (Analog Study)

The diagram below illustrates the proposed signaling cascade initiated by the analogous compound DMD, leading to apoptosis in cancer cells. This pathway may provide a starting point for investigating the potential biological activities of this compound.

Experimental and Synthetic Workflows

General Synthetic and Purification Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Logical Workflow for Biological Activity Screening

This diagram presents a logical workflow for the initial biological screening of this compound, based on the activities of similar compounds.

References

- 1. 2,6-Dimethyl-2,7-octadien-1-ol | C10H18O | CID 5463310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Dimethyl-2,6-octadien-4-ol | C10H18O | CID 558898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CAS No. 16736-42-8 - iChemical [ichemical.com]

- 4. 2,6-Octadiene, 2,7-dimethyl- [webbook.nist.gov]

- 5. CCCC 1983, Volume 48, Issue 7, Abstracts pp. 1864-1866 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 6. Antitumor activity of 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione isolated from the aerial part of Atractylodes macrocephala in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-dimethyl-2,6-octadiene, a naturally occurring compound that has garnered interest for its potential applications. This document compiles its chemical and physical properties, available safety information, and insights into its biological activities and synthesis.

Core Molecular and Physical Properties

This compound is a member of the terpene family, characterized by its ten-carbon skeleton. Its fundamental properties are essential for its application in experimental settings.

The molecular formula for this compound is C₁₀H₁₈.[1][2][3][4] Its molecular weight is approximately 138.25 g/mol .[1][2][3][5] This compound is also identified by its CAS Registry Number: 16736-42-8.[1][2][4]

A summary of its key physical and chemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1][2][3][4] |

| Molecular Weight | 138.25 g/mol | [1][2][3][5] |

| CAS Number | 16736-42-8 | [1][2][4] |

| Density | 0.8±0.1 g/cm³ | [2] |

| Boiling Point | 167.1±10.0 °C at 760 mmHg | [2] |

| Flash Point | 43.9±13.8 °C | [2] |

| Melting Point | -74.4°C | [5] |

| Refractive Index | n20/D 1.474 (lit.) | [5][6] |

| LogP | 4.95 | [2] |

| Solubility in Water | 1.51 mg/L @ 25 °C (estimated) | [7] |

Synthesis and Experimental Protocols

The synthesis of derivatives of this compound often involves multi-step chemical reactions. While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, related synthesis strategies for similar compounds can offer valuable insights.

For instance, a method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde involves a five-step process starting from acetaldehyde (B116499) diethyl acetal (B89532) and ethyl-(1-propenyl)-ether.[8] This highlights the complexity that can be involved in creating such specific isomeric structures.

A general workflow for a multi-step organic synthesis, which could be adapted for similar compounds, is outlined below.

Note on Experimental Protocols: Researchers aiming to synthesize this compound or its derivatives should consult detailed procedures from organic synthesis literature, such as those found in Organic Syntheses.[9][10][11] These resources provide step-by-step instructions, including reagent quantities, reaction conditions, and purification methods. For example, a typical protocol would involve dissolving starting materials in a suitable solvent, adding reagents in a controlled manner, monitoring the reaction's progress using techniques like TLC, and finally, purifying the product through methods like distillation or chromatography.[9][11]

Biological Activity and Potential Applications

While information on the specific biological activities of this compound is limited, related compounds within the octadiene family have shown notable effects. For instance, a derivative, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), has demonstrated antitumor activity against hepatocellular carcinoma cells.[12]

The proposed mechanism for DMD's antitumor effect involves the induction of apoptosis through the MAPK signaling pathway.[12] This suggests that the dimethyloctadienyl moiety could be a valuable pharmacophore in the design of new therapeutic agents.

The signaling pathway implicated in the antitumor activity of the related compound DMD is illustrated below.

Furthermore, other related dimethyl-octadiene derivatives and isomers have been identified in plant extracts and are studied for their antimicrobial and antioxidant properties.[13][14][15] This underscores the potential for this compound to be investigated for similar biological activities.

Safety and Handling

Safety data for this compound is not extensively detailed. However, safety data sheets (SDS) for isomeric or structurally similar compounds provide crucial handling guidelines. For example, the SDS for 1,7-Octadiene, another C₈H₁₄ isomer, indicates that it is a highly flammable liquid and may be fatal if swallowed and enters airways.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate fire extinguishing media, such as dry chemical or carbon dioxide.

-

First Aid: In case of contact, rinse skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[16][17]

Professionals should always consult the specific Safety Data Sheet for the exact compound being used before commencing any experimental work.

References

- 1. This compound | C10H18 | CID 519299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:16736-42-8 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,6-Octadiene, 2,7-dimethyl- [webbook.nist.gov]

- 5. This compound CAS#: 16736-42-8 [m.chemicalbook.com]

- 6. This compound | 16736-42-8 [chemicalbook.com]

- 7. This compound, 16736-42-8 [thegoodscentscompany.com]

- 8. EP2799420A1 - Method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Antitumor activity of 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione isolated from the aerial part of Atractylodes macrocephala in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Activities and Biochemical Composition of Endemic Achillea fraasii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jddtonline.info [jddtonline.info]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Discovery and History of 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the acyclic monoterpene, 2,7-dimethyl-2,6-octadiene. While the precise moment of its first isolation and characterization is not prominently documented in readily available literature, its history is intrinsically linked to the pioneering work on the acid-catalyzed dimerization of isobutylene (B52900) in the early 20th century. This document collates available physical and spectroscopic data, outlines a plausible synthetic pathway based on historical chemical principles, and provides detailed experimental protocols for the characterization of this compound.

Introduction

This compound (C₁₀H₁₈) is an acyclic monoterpene hydrocarbon.[1] Its structure, featuring two double bonds and two methyl groups at positions 2 and 7, makes it an interesting subject for studies in terpene chemistry and as a potential building block in organic synthesis. The history of its discovery is not straightforward and is deeply rooted in the broader exploration of olefin polymerization, a field that gained significant traction in the early 20th century due to its industrial applications in fuels and synthetic materials.

Historical Context: The Dimerization of Isobutylene

The synthesis of this compound is conceptually a dimerization of isobutylene (2-methylpropene). The acid-catalyzed polymerization of isobutylene was a subject of intense research in the 1930s, with notable contributions from chemists like Vladimir N. Ipatieff and Herman Pines. Their work on the polymerization of olefins laid the foundation for understanding the complex mixture of dimers, trimers, and higher oligomers that could be formed.

While their publications from that era do not explicitly single out and characterize this compound, the reaction conditions they described for isobutylene dimerization would have inevitably produced a mixture of C₈H₁₆ isomers, including various trimethylpentenes and dimethyl-octadienes. The formation of a "head-to-tail" dimer of isobutylene would lead to 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. However, under different conditions and with rearrangements, the formation of other isomers, including the less common this compound, is plausible.

The logical relationship between the starting material and the potential products of isobutylene dimerization can be visualized as follows:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| CAS Number | 16736-42-8 | [1] |

| Boiling Point | 229-230 °C | |

| Density | 0.879 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.474 |

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to vinyl protons, allylic protons, and methyl groups. The chemical shifts and coupling constants would be indicative of the specific double bond positions and stereochemistry. |

| ¹³C NMR | Resonances for sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the methyl and methylene (B1212753) groups. Data for the related E-2,7-dimethyl-2,6-octadienal shows characteristic olefinic and aliphatic signals.[2] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 138. Fragmentation patterns would involve cleavage at allylic positions and loss of small alkyl fragments. |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations for alkanes and alkenes, as well as C=C stretching vibrations. |

Experimental Protocols

While the original synthesis of this compound is not well-documented, a plausible laboratory-scale synthesis can be designed based on the principles of acid-catalyzed dimerization of isobutylene. The following is a generalized protocol.

Synthesis of this compound via Acid-Catalyzed Dimerization of Isobutylene

Objective: To synthesize a mixture of isobutylene dimers, including this compound, through acid catalysis.

Materials:

-

Isobutylene (liquefied or generated in situ)

-

Sulfuric acid (concentrated) or solid phosphoric acid catalyst

-

Inert solvent (e.g., hexane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reaction flask with cooling capabilities

Procedure:

-

In a cooled reaction flask, dissolve a known quantity of isobutylene in an inert solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

-

Stir the reaction mixture vigorously for a specified period (e.g., 1-2 hours).

-

Quench the reaction by adding cold water and neutralize the mixture with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Fractionally distill the resulting mixture to separate the different C₈ isomers. The fraction corresponding to the boiling point of this compound (approx. 160-170 °C, though literature values vary) should be collected.

The workflow for this synthesis and subsequent characterization can be represented as follows:

Characterization by Ozonolysis

Historically, ozonolysis was a key method for determining the structure of unsaturated hydrocarbons. This technique could be used to confirm the position of the double bonds in this compound.

Objective: To confirm the structure of this compound by identifying its ozonolysis products.

Materials:

-

This compound sample

-

Ozone generator

-

Solvent (e.g., dichloromethane (B109758) or methanol)

-

Reducing agent (e.g., zinc dust and acetic acid, or dimethyl sulfide)

-

Apparatus for gas chromatography-mass spectrometry (GC-MS)

Procedure:

-

Dissolve the this compound sample in a suitable solvent at a low temperature (e.g., -78 °C).

-

Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

-

Add a reducing agent to the solution to work up the ozonide intermediate.

-

Allow the mixture to warm to room temperature.

-

Analyze the resulting product mixture by GC-MS to identify the cleavage products. For this compound, the expected products would be acetone (B3395972) and succinaldehyde.

The logical flow of the ozonolysis experiment is depicted below:

Conclusion

The history of this compound is interwoven with the development of industrial organic chemistry, particularly the study of olefin polymerization. While a singular "discovery" paper is not apparent, its existence as a component of isobutylene dimer mixtures is a logical consequence of the pioneering research in this area. The provided data and experimental outlines offer a solid foundation for researchers and scientists to synthesize, identify, and further investigate this interesting monoterpene. Further archival research into the detailed analyses of isobutylene polymerization products from the early 20th century may yet reveal the first specific identification of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dimethyl-2,6-octadiene, a monoterpene of interest in various chemical and pharmaceutical research fields. This document details available spectral data, experimental protocols for its acquisition, and a plausible synthetic route.

Introduction

This compound (C₁₀H₁₈, molar mass: 138.25 g/mol ) is a non-cyclic terpene isomer. Understanding its structural and chemical properties through spectroscopic analysis is crucial for its identification, characterization, and potential applications. This guide summarizes key spectroscopic data, including Mass Spectrometry (MS), and outlines standard methodologies for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Spectroscopic Data

While a complete set of publicly available, peer-reviewed 1H NMR, 13C NMR, and IR spectra for this compound is not readily found in common databases, this guide provides the available mass spectrometry data and outlines the expected spectral characteristics based on its structure and data from similar compounds.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The electron ionization (EI) mass spectrum provides valuable information about the compound's molecular weight and fragmentation pattern.

Table 1: Mass Spectrometry Data for this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol |

| Parent Ion (M+) | m/z 138 |

| Key Fragment Ions | m/z 69, 41, 55, 81 |

The fragmentation pattern is characteristic of an unsaturated hydrocarbon. The prominent peak at m/z 69 likely corresponds to the loss of a C₅H₉ fragment resulting from allylic cleavage, a common fragmentation pathway for unsaturated terpenes.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are not explicitly published. However, standard protocols for the analysis of volatile terpenes can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile compounds like this compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Data Acquisition: Acquire data in full scan mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol:

-

Sample Preparation: For a volatile liquid like this compound, the neat liquid can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a non-polar solvent like CCl₄ can be used in a liquid cell.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Synthesis Workflow

Caption: Retrosynthetic analysis of this compound.

This diagram illustrates a possible disconnection approach for the synthesis of the target molecule, highlighting key reaction types like the Wittig and Grignard reactions.

Experimental Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing the spectroscopic data of a synthesized or isolated sample of this compound is outlined below.

Caption: General workflow for spectroscopic analysis.

References

"2,7-Dimethyl-2,6-octadiene IUPAC name and synonyms"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-dimethyl-2,6-octadiene, including its nomenclature, physicochemical properties, relevant experimental protocols, and reaction pathways.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 2,7-dimethylocta-2,6-diene[1]

-

Synonyms: this compound, 2,6-Octadiene, 2,7-dimethyl-[1]

-

CAS Registry Number: 16736-42-8

Physicochemical Properties

The following table summarizes key quantitative data for this compound. These properties are essential for its handling, purification, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [2] |

| Molecular Weight | 138.25 g/mol | [2] |

| Boiling Point | 229-230 °C | [2] |

| Melting Point | -15 °C | [2] |

| Density | 0.878 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.471 | [2] |

| Flash Point | 76 °C | [2] |

| Vapor Density | 5.31 (vs air) | [2] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and structurally related compounds.

Synthesis of a Related Compound: 2,7-dimethylocta-2,6-dienal

Methodology: [3]

-

Reaction Setup: A mixture of 11 parts of 2,7-dimethyl-1,4-diacetoxyocta-2,7-diene, 35 parts of water, and 4.3 parts by volume of 1N hydrochloric acid is prepared in a suitable reaction vessel.

-

Reflux: The mixture is refluxed for a period of 4 hours.

-

Distillation: Following reflux, a mixture of the target aldehyde and water is distilled from the reaction mixture.

-

Purification: The collected organic phase is purified by fractional distillation to yield 2,7-dimethylocta-2,6-dienal.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile terpene compounds like this compound due to its high resolution and ability to provide structural information. The following is a general protocol adapted from established methods for terpene profiling.[4][5]

Sample Preparation (Liquid Extraction): [4]

-

Weigh approximately 100-200 mg of the sample matrix into a centrifuge tube.

-

Add a suitable organic solvent such as pentane (B18724) or hexane, along with an appropriate internal standard (e.g., n-tridecane).

-

Vortex the mixture for 1-2 minutes to ensure complete extraction.

-

Centrifuge the sample to separate solid material.

-

Transfer the supernatant to a GC vial for analysis.

Instrumentation and Conditions: [4]

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature of 60 °C, hold for 2 minutes.

-

Ramp to 190 °C at 3 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 2 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the precise molecular structure and confirm the identity of the compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire standard 1D NMR spectra (¹H and ¹³C{¹H}).

-

For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Reaction Pathways and Mechanisms

The reaction of this compound with a strong acid like phosphoric acid leads to an intramolecular cyclization, a common reaction for dienes.

Acid-Catalyzed Intramolecular Cyclization

Treatment of this compound with phosphoric acid (H₃PO₄) results in the formation of a cyclic product.[6][7] The proposed mechanism involves the protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the remaining double bond in an intramolecular electrophilic addition reaction.[6]

Caption: Workflow of the acid-catalyzed cyclization of this compound.

References

- 1. This compound | C10H18 | CID 519299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 6. Solved Treatment of this compound with | Chegg.com [chegg.com]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,7-Dimethyl-2,6-octadiene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dimethyl-2,6-octadiene is a volatile organic compound belonging to the terpene family. Terpenes are of significant interest in various fields, including flavor and fragrance, pharmaceuticals, and biofuels, due to their diverse chemical properties and biological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in different matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification. Additionally, a general protocol for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is presented.

Analytical Methods Overview

The primary analytical techniques for the characterization of this compound are GC-MS and GC-FID. GC provides the necessary separation of this volatile compound from complex mixtures, while MS offers definitive identification based on its mass spectrum. GC-FID is a robust and sensitive method for quantitative analysis. NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the molecule.

Data Presentation: Quantitative Analysis Parameters

The following table summarizes typical parameters for the quantitative analysis of this compound using GC-FID.

| Parameter | Specification | Purpose |

| Method | Gas Chromatography-Flame Ionization Detection (GC-FID) | Accurate quantification of the analyte. |

| Linear Range | 1 - 100 µg/mL | The concentration range over which the detector response is proportional to the analyte concentration.[1] |

| Correlation Coefficient (r²) | > 0.99 | Indicates the linearity of the calibration curve.[2] |

| Limit of Detection (LOD) | 0.3 µg/mL | The lowest concentration of the analyte that can be reliably detected.[1] |

| Limit of Quantification (LOQ) | 1.0 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[1] |

| Accuracy (% Recovery) | 89% - 111% | The closeness of the measured value to the true value.[1] |

| Precision (%RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1] |

| Internal Standard (IS) | n-Tridecane (100 µg/mL) | A compound added to the sample in a known amount to facilitate quantification and correct for variations in injection volume and detector response.[2] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol details the analysis of this compound for identification purposes.

a. Sample Preparation (Liquid Extraction)

-

Weigh approximately 1.0 g of the sample matrix (e.g., plant material, liquid formulation) into a 15 mL centrifuge tube.

-

Add 10 mL of a suitable volatile solvent such as ethyl acetate (B1210297) or hexane.[2]

-

For quantitative analysis, add a known concentration of an internal standard (e.g., 100 µg/mL of n-tridecane in the extraction solvent).[2]

-

Sonicate the mixture for 15 minutes to ensure efficient extraction of the analyte.[1]

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the solid material.[1]

-

Carefully transfer the clear supernatant to a clean vial for GC-MS analysis.

b. GC-MS Instrumental Parameters

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (Split ratio 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 400 m/z |

| Data Acquisition | Full Scan Mode |

c. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification

This protocol is designed for the accurate quantification of this compound.

a. Sample and Standard Preparation

-

Prepare a stock solution of this compound (1000 µg/mL) in a suitable solvent (e.g., ethyl acetate).

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

-

Add a constant concentration of an internal standard (e.g., 100 µg/mL of n-tridecane) to each calibration standard and the sample extracts.[2]

-

Prepare samples as described in the GC-MS sample preparation protocol.

b. GC-FID Instrumental Parameters

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Detector | Flame Ionization Detector (FID) |

| GC Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (Split ratio 50:1) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

c. Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).[2]

-

Calculate the concentration of this compound in the samples using the regression equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This general protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

a. Sample Preparation

-

Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

b. NMR Instrumental Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2 s | 2 s |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

c. Data Analysis

-

Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the proton environment and connectivity.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments in the molecule.

Visualizations

Caption: Workflow for the identification of this compound by GC-MS.

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Caption: General workflow for NMR-based structural elucidation.

References

Application Note: Gas Chromatography Analysis of 2,7-Dimethyl-2,6-octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-2,6-octadiene is a volatile organic compound belonging to the class of acyclic monoterpenoids. As an isomer of more commonly studied terpenes, its accurate identification and quantification are crucial in various fields, including flavor and fragrance analysis, chemical synthesis, and the study of plant volatiles. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification is the premier analytical technique for the analysis of such volatile compounds. This application note provides a detailed protocol for the analysis of this compound, including sample preparation, instrumental conditions, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the concentration of the analyte. For the analysis of this compound, which is a volatile compound, several techniques can be employed.[1]

a) Solvent Extraction (for liquid or solid samples):

This is a common method for extracting volatile compounds from a variety of matrices.

-

Weigh a representative portion of the homogenized sample (e.g., 1-5 g of plant material, 1 mL of a liquid sample) into a clean glass vial.

-

Add a suitable volatile organic solvent such as hexane, dichloromethane, or iso-octane.[2] The volume of solvent will depend on the sample size and expected analyte concentration. A general starting point is a 1:10 sample-to-solvent ratio (w/v or v/v).

-

For solid samples, sonicate or vortex the mixture for 15-20 minutes to ensure efficient extraction.

-

Allow the solid particles to settle or centrifuge the sample to separate the solid and liquid phases.[2]

-

Carefully transfer the supernatant (the solvent extract) into a clean GC vial for analysis. If the concentration of the analyte is expected to be low, the extract can be concentrated by gently blowing a stream of nitrogen over the surface of the liquid.[3]

-

If necessary, filter the extract through a 0.22 µm syringe filter to remove any particulate matter before injection.

b) Headspace Analysis (for volatile compounds in solid or liquid matrices):

Headspace analysis is ideal for the determination of volatile and semi-volatile compounds in complex matrices, as it minimizes matrix effects.[1][2]

-

Place a precisely weighed or measured amount of the sample (e.g., 0.5-2 g of solid or 1-2 mL of liquid) into a headspace vial.

-

Seal the vial tightly with a septum and aluminum cap.

-

Incubate the vial in a headspace autosampler at a constant temperature (e.g., 80-120 °C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

An automated headspace sampler will then inject a specific volume of the headspace gas directly into the GC inlet.

Gas Chromatography (GC) Conditions

The following GC conditions are a starting point and may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Instrumental Parameters

| Parameter | GC-FID | GC-MS |

| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC with 5977B MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |

| Inlet Temperature | 250 °C | 250 °C |

| Injection Volume | 1 µL | 1 µL |

| Injection Mode | Split (Split ratio 20:1 to 50:1) | Split (Split ratio 20:1 to 50:1) |

| Carrier Gas | Helium or Hydrogen | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 180 °C Ramp: 20 °C/min to 280 °C (hold 5 min) | Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 180 °C Ramp: 20 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| FID Temperature | 280 °C | - |

| Hydrogen Flow | 30 mL/min | - |

| Air Flow | 300 mL/min | - |

| Makeup Gas (N2) | 25 mL/min | - |

| MS Transfer Line | - | 280 °C |

| MS Ion Source | - | 230 °C |

| MS Quadrupole | - | 150 °C |

| Ionization Mode | - | Electron Ionization (EI) |

| Electron Energy | - | 70 eV |

| Scan Range | - | m/z 40-400 |

Data Analysis and Quantification

a) Identification:

The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library. The mass spectrum of this compound is characterized by specific fragment ions that can be used for its unambiguous identification.

b) Quantification: